molecular formula C8H12O5S B13210536 Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide

Cat. No.: B13210536
M. Wt: 220.25 g/mol
InChI Key: RVEIQVGQTTWQLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with an oxirane in the presence of a base, followed by oxidation to form the desired spiro compound . The reaction conditions often include temperatures ranging from room temperature to moderate heating, and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group, which provides distinct reactivity and selectivity compared to its analogs. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

methyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C8H12O5S/c1-12-7(9)6-8(13-6)2-4-14(10,11)5-3-8/h6H,2-5H2,1H3

InChI Key

RVEIQVGQTTWQLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCS(=O)(=O)CC2

Origin of Product

United States

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